molecular formula C12H13NO4 B117061 3-Ketocarbofuran CAS No. 16709-30-1

3-Ketocarbofuran

Cat. No.: B117061
CAS No.: 16709-30-1
M. Wt: 235.24 g/mol
InChI Key: WXNZYYXXILQTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ketocarbofuran is a metabolite of Carbofuran . It has the molecular formula C12H13NO4 and a molecular weight of 235.2359 . It is a pesticide residue found in fruits and vegetables .


Synthesis Analysis

Carbofuran is described to be fastly and completely metabolized by oxidation into two main toxic metabolites: 3-hydroxycarbofuran and this compound . Quantitative analysis of carbofuran and its main metabolites was carried out using an original liquid chromatography-tandem mass spectrometry method on biological samples .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java Javascript .


Chemical Reactions Analysis

Carbofuran is metabolized by oxidation into two main toxic metabolites: 3-hydroxycarbofuran and this compound . These compounds were quantified in blood and/or urine samples, confirming poisoning . Using a molecular networking approach, two more metabolites (7-phenol-carbofuran and 3-hydroxycarbofuran glucuronide) were detected in bile and urine .


Physical and Chemical Properties Analysis

This compound has the molecular formula C12H13NO4 and a molecular weight of 235.2359 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Environmental Impact and Detection

3-Ketocarbofuran, a toxic metabolite of carbofuran, has been extensively studied for its environmental impact, particularly in agricultural settings. A significant study conducted in Kenya revealed high levels of contamination in soil, water, and plant samples in farmlands where Furadan, a technical formulation of carbofuran, was used. This study highlighted the extensive environmental distribution and exposure of this compound, posing risks to both the environment and wildlife. The high levels of this compound found in various matrices, including water and soil, raise concerns about its usage and the potential risks associated with its extensive application in agriculture (Otieno et al., 2010).

Analytical Detection and Measurement

The analysis of this compound and its related metabolites in food and environmental samples is crucial for monitoring its presence and understanding its impact. A study explored the potential of liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS) to identify and confirm this compound at trace levels in food. This method, known for its precision and low quantification limits, is a significant tool in the detection of this compound, ensuring food safety and environmental health (Soler et al., 2007).

DNA Damage and Mutagenic Potential

The DNA damaging effects of this compound have been evaluated through various bioassays. Studies using single cell gel electrophoresis (SCGE) assay and micronucleus test have indicated that this compound can cause significant DNA migration, highlighting its potential as a mutagen. These findings underscore the necessity for further research into the genotoxic effects of this compound and its implications for environmental and public health (Zhou et al., 2008).

Forensic Analysis

Forensic analysis of this compound and its residues is crucial in investigating cases of wildlife poisoning and environmental contamination. High-performance liquid chromatography (HPLC) combined with gas chromatography-mass spectrometry (GC-MS) has been employed to analyze carbofuran residues in tissue samples, offering a robust approach for forensic investigations. This method's effectiveness in detecting this compound residues aids in uncovering the causes of environmental contamination and wildlife deaths (Otieno et al., 2010).

Mechanism of Action

Target of Action

3-Ketocarbofuran, a metabolite of the pesticide carbofuran, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating nerve impulses .

Mode of Action

The mode of action of this compound is similar to that of its parent compound, carbofuran. It acts by inhibiting the AChE enzyme , leading to an accumulation of acetylcholine at the junction of the nerve cell and the receptor sites . This accumulation causes the nerve to fire continuously, leading to symptoms such as tremors and convulsions, and can ultimately result in death .

Biochemical Pathways

The biochemical pathway of this compound involves its formation from carbofuran. Fungal degradation of carbofuran may occur via hydroxylation at the three position and oxidation to this compound . The presence of this compound indicates the extensive use of carbofuran, leading to environmental distribution and exposure of residues .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in the context of carbofuran exposure. High-performance liquid chromatography (HPLC) and gas liquid chromatography–mass spectrometry (GC–MS) have been used to detect and quantify this compound in various biological tissues such as liver and kidney . These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The result of this compound’s action is primarily neurotoxic, due to its inhibition of AChE. This can lead to a range of symptoms from tremors and convulsions to respiratory failure and death . The presence of this compound in various tissues also indicates potential systemic toxicity .

Action Environment

The action of this compound is influenced by various environmental factors. It is highly soluble in water, making it a potential contaminant for groundwater . It also breaks down in sunlight and is metabolized in the soil . These factors can influence the compound’s action, efficacy, and stability in the environment .

Biochemical Analysis

Biochemical Properties

3-Ketocarbofuran interacts with various enzymes and proteins in biochemical reactions. It is a product of the oxidation of carbofuran, a process that involves various enzymes .

Cellular Effects

This compound has been found to cause significant DNA migration in single cell gel electrophoresis tests, indicating that it may affect cellular processes . It does not induce micronucleus formation, suggesting that its effects on gene expression and cellular metabolism are complex .

Molecular Mechanism

It is known to be a product of the oxidation of carbofuran . It has been suggested that this compound, like carbofuran, may inhibit acetylcholinesterase, an enzyme crucial for nerve function .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings appear to change over time. It has been detected in various samples, including cardiac blood, bile, and gastric contents, indicating that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound appear to vary with dosage in animal models. While specific threshold effects have not been reported, it has been found in various tissues in animals exposed to carbofuran, suggesting that it may have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of carbofuran. It is a product of the oxidation of carbofuran, a process that likely involves various enzymes .

Transport and Distribution

It has been detected in various tissues in animals exposed to carbofuran, suggesting that it may be transported and distributed within the body .

Subcellular Localization

It has been detected in various tissues in animals exposed to carbofuran, suggesting that it may be localized to specific compartments or organelles .

Properties

IUPAC Name

(2,2-dimethyl-3-oxo-1-benzofuran-7-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNZYYXXILQTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C(O1)C(=CC=C2)OC(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168226
Record name 3-Ketocarbofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxo-carbofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16709-30-1
Record name 3-Ketocarbofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16709-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ketocarbofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ketocarbofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid methyl- ester with 2,2-dimethyl-7-hydroxy-3(2H)-benzofuranone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Oxo-carbofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 - 188 °C
Record name 3-Oxo-carbofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ketocarbofuran
Reactant of Route 2
Reactant of Route 2
3-Ketocarbofuran
Reactant of Route 3
Reactant of Route 3
3-Ketocarbofuran
Reactant of Route 4
3-Ketocarbofuran
Reactant of Route 5
3-Ketocarbofuran
Reactant of Route 6
Reactant of Route 6
3-Ketocarbofuran
Customer
Q & A

Q1: What is the primary mechanism of action of 3-Ketocarbofuran?

A1: this compound is a metabolite of the insecticide carbofuran. Like its parent compound, it exerts its toxicity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] This inhibition leads to an accumulation of acetylcholine (ACh) at nerve synapses, causing overstimulation and ultimately disrupting normal nerve function. []

Q2: How does the toxicity of this compound compare to carbofuran?

A2: While both compounds inhibit AChE, this compound exhibits toxicity comparable to carbofuran. [, ] In some studies, this compound has even been found to be more toxic than carbofuran itself. [, ]

Q3: Does this compound have any other toxic effects besides AChE inhibition?

A3: Research suggests that this compound might possess additional toxic effects beyond AChE inhibition. One study found it could cause significant DNA migration in a single-cell gel electrophoresis (SCGE) test, suggesting potential for genotoxicity. [] Another study observed chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells exposed to the N-nitroso derivative of this compound. []

Q4: How is this compound formed in the environment?

A4: this compound is primarily formed through the microbial degradation of carbofuran in soil and water. [, , , , ] It can also be generated as a metabolite within plants and animals exposed to carbofuran. [, , ]

Q5: What are the major metabolic pathways of carbofuran that lead to the formation of this compound?

A5: Carbofuran is primarily metabolized via two main pathways: oxidation and hydrolysis. [, , ] Oxidation of carbofuran leads to the formation of 3-hydroxycarbofuran, which can be further oxidized to this compound. [, , ] Hydrolysis of carbofuran results in the formation of carbofuran phenol, which can then be oxidized to this compound phenol. [, , ]

Q6: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and biological samples?

A6: Several analytical methods have been developed for the analysis of this compound. These include:

  • Gas chromatography (GC) with electron capture detection (ECD): This technique involves derivatizing this compound to enhance its volatility and detectability by GC-ECD. [, ]
  • High-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection: HPLC provides effective separation and quantification of this compound, especially when coupled with sensitive detectors. [, , , ]
  • Liquid chromatography-mass spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for identifying and quantifying this compound in complex matrices. [, ]

Q7: What are the challenges in analyzing this compound residues, and how can these be addressed?

A8: Analyzing this compound residues can be challenging due to its relatively low persistence in some environmental matrices and potential for degradation during sample preparation and analysis. [] To overcome these challenges, researchers employ various strategies:

  • Use of stable isotopically labeled internal standards: Internal standards compensate for analyte loss during sample preparation and improve the accuracy of quantification. []

Q8: What are the main concerns regarding the safety of this compound?

A9: As a potent AChE inhibitor, this compound poses significant risks to human and environmental health. [] Its persistence and potential for bioaccumulation in the food chain raise concerns about chronic exposure and long-term effects. [, ]

Q9: Are there any regulations governing the use and disposal of carbofuran and its metabolites, including this compound?

A10: Yes, due to its high toxicity, the use of carbofuran is restricted or banned in many countries. [] While specific regulations for this compound might vary depending on the region, its presence in the environment is often monitored and regulated as a marker for carbofuran use and potential contamination. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.